molecular formula C24H21NO4 B12219110 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12219110
M. Wt: 387.4 g/mol
InChI Key: ACZKGQSBNQVPLB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that belongs to the class of phenolic oxazoles This compound is characterized by the presence of a benzyloxy group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the oxazole ring with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Benzyloxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and oxazoles.

Scientific Research Applications

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C24H21NO4/c1-16-23(18-8-10-19(27-2)11-9-18)24(29-25-16)21-13-12-20(14-22(21)26)28-15-17-6-4-3-5-7-17/h3-14,26H,15H2,1-2H3

InChI Key

ACZKGQSBNQVPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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